![molecular formula C21H22N6 B2808951 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-20-4](/img/structure/B2808951.png)
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反応の分析
Types of Reactions
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can selectively target tumor cells. Studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The IC50 values for these cell lines range from 45 to 97 nM, indicating potent activity against these cancers.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine were shown to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .
- Another study focused on the compound's interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting its potential as an antiangiogenic agent. The findings suggested that it could inhibit angiogenesis effectively, which is critical in tumor progression and metastasis .
Summary Table of Applications
Application Area | Details |
---|---|
Cancer Treatment | Inhibitor of CDK2; effective against MCF-7 and HCT-116 |
Mechanism | Selective binding to protein kinases |
Synthesis | Multi-step reactions involving nucleophilic substitutions |
Preclinical Findings | Significant tumor growth inhibition in xenograft models |
Antiangiogenic Potential | Inhibition of VEGFR-2 activity |
作用機序
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle progression and apoptosis induction .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological activity.
Uniqueness
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct biological activities, particularly its potent CDK2 inhibition. This makes it a promising candidate for further research in cancer therapy .
生物活性
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral potential, and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases. For instance, a related derivative displayed an IC50 of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory effects at sub-micromolar concentrations .
- Induction of Apoptosis : The dual inhibition of EGFR and ErbB2 leads to apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and cell cycle arrest at the G2/M phase .
- Cell Line Testing : In vitro studies have shown that compounds within this class exhibit anti-proliferative activities against various cancer cell lines. For example, one study reported an IC50 of 8.21 µM against A549 lung cancer cells for a closely related compound .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | EGFR | 0.18 | Kinase inhibition |
Related derivative | ErbB2 | 0.25 | Kinase inhibition |
Related compound | A549 cells | 8.21 | Anti-proliferative |
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidines has also been explored:
- Herpes Simplex Virus (HSV) : Certain derivatives have shown promising antiviral activity against HSV-1 with effective concentrations significantly lower than traditional antiviral agents. For instance, one derivative exhibited activity at concentrations around 0.20 μM .
- Mechanism of Action : The antiviral efficacy is often linked to the structural modifications at specific positions on the pyrazolo ring system, enhancing interaction with viral targets.
Table 2: Summary of Antiviral Activity
Compound | Virus | EC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | HSV-1 | 0.20 | Viral inhibition |
Derivative B | HSV-1 | 0.21 | Viral inhibition |
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, these compounds have shown potential as anti-inflammatory agents:
- COX Inhibition : Several derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation significantly in carrageenan-induced paw edema tests.
Table 3: Summary of Anti-inflammatory Activity
Compound | COX Enzyme | IC50 (μmol) | In Vivo Effect |
---|---|---|---|
Compound X | COX-1 | 0.04 | Reduced edema |
Compound Y | COX-2 | 0.04 | Reduced edema |
特性
IUPAC Name |
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOLTWKUJHRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。